Dimethyl glutamate

Beschreibung

RN given refers to (L)-isome

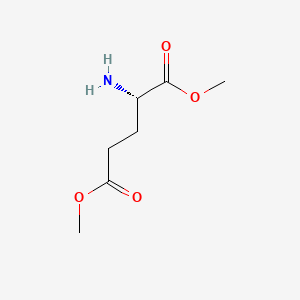

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl (2S)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJSPQZHMWGIGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215570 | |

| Record name | Glutamic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6525-53-7 | |

| Record name | Dimethyl glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6525-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006525537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL L-GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9BK9LB73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dimethyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Cell-Permeable Glutamate (B1630785) Precursor

Dimethyl L-glutamate, also known as glutamic acid dimethyl ester, is a synthetic derivative of the non-essential amino acid L-glutamic acid.[1] Its primary role in biomedical research stems from its nature as a cell-permeant analog of glutamate.[2] By virtue of its ester groups, dimethyl glutamate can readily cross cell membranes, whereupon it is hydrolyzed by intracellular esterases to release glutamate. This characteristic makes it an invaluable tool for investigating the intracellular effects of glutamate, bypassing the limitations of glutamate's low membrane permeability.[3][4][5][6][7]

The majority of research on this compound has centered on its profound effects on insulin (B600854) secretion from pancreatic β-cells, where it serves to experimentally elevate intracellular glutamate concentrations.[3][5] Additionally, as a glutamate analog, it has been utilized in neuroscience to probe the function of glutamatergic systems, in some contexts acting as an antagonist at glutamate receptors.[1]

Primary Mechanism of Action: Potentiation of Glucose-Stimulated Insulin Secretion

This compound is a potent stimulator of glucose-induced insulin release from pancreatic β-cells.[1][2] Its mechanism is not direct activation of the exocytotic machinery, but rather an amplification of the primary glucose signal. This is achieved through its intracellular conversion to glutamate, which acts as a key signaling molecule linking glucose metabolism to the machinery of insulin granule exocytosis.[4][6][8][9]

Signaling Pathway of this compound in Pancreatic β-Cells

The signaling cascade initiated by this compound in the context of glucose-stimulated insulin secretion can be delineated as follows:

-

Cellular Uptake and Hydrolysis: Being membrane-permeable, this compound enters the pancreatic β-cell. Intracellular esterases then hydrolyze the ester groups, releasing L-glutamate and increasing its cytosolic concentration.

-

Glucose Metabolism and Endogenous Glutamate Production: In parallel, glucose is taken up by the β-cell and metabolized through glycolysis and the citric acid cycle. A key outcome of this process is the production of cytosolic glutamate via the malate-aspartate shuttle.[8][9]

-

Amplification of the Glutamate Signal: The glutamate derived from this compound augments the pool of glutamate generated from glucose metabolism.

-

cAMP/PKA-Mediated Uptake into Secretory Granules: The incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), potentiate insulin secretion in a glucose-dependent manner by elevating intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA).[6][9] PKA signaling enhances the uptake of cytosolic glutamate into insulin-containing secretory granules.[6][9][10]

-

Enhanced Insulin Exocytosis: The accumulation of glutamate within the insulin granules potentiates their exocytosis upon the primary stimulus of increased intracellular calcium, which is triggered by glucose metabolism and subsequent depolarization of the cell membrane.[10]

This pathway elucidates why this compound is particularly effective at restoring or enhancing insulin secretion in diabetic models where endogenous glucose-stimulated glutamate production is impaired.[5][8][9]

Caption: Signaling pathway of this compound in potentiating glucose-stimulated insulin secretion in pancreatic β-cells.

Role of Mitochondrial Carriers and Enzymes

-

Mitochondrial Glutamate Carrier 1 (GC1): This carrier is essential for transporting glutamate into the mitochondria. Silencing of GC1 has been shown to impair glucose-stimulated insulin secretion, a deficit that can be rescued by the application of this compound, underscoring the necessity of maintaining intracellular glutamate levels.[3][11][12]

-

Glutamate Dehydrogenase (GDH): GDH catalyzes the reversible conversion of glutamate to α-ketoglutarate. In β-cells, GDH plays a role in generating glutamate from α-ketoglutarate, contributing to the pool of signaling glutamate. Genetic knockout of GDH in β-cells leads to reduced insulin secretion in response to glucose, and this can be restored by this compound.[5]

Effects on Glutamatergic Neurotransmission

As an analog of glutamate, this compound has been investigated for its effects on neuronal signaling. In contrast to its role in insulin secretion where it acts as a glutamate precursor, in the central nervous system, it has been reported to act as an antagonist of glutamate-mediated neurotransmission in certain preparations, such as the rat hippocampus.[1] Furthermore, it has demonstrated the ability to delay the onset of chemically-induced convulsions, an action characteristic of an excitatory amino acid antagonist.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data regarding the specific binding affinities and inhibitory concentrations of dimethyl L-glutamate. The following table summarizes the available information.

| Parameter | Target/System | Value | Species/Cell Type | Reference |

| Effective Concentration | Restoration of glucose-stimulated insulin secretion in GC1-silenced INS-1E cells | 5 mM | Rat Insulinoma (INS-1E) | [3] |

| Half-maximal effective concentration (EC50) for exocytosis | Glutamate-stimulated exocytosis | 5.1 mM | Rat pancreatic β-cells | [13] |

Note: The EC50 value is for glutamate, not directly for this compound.

Experimental Protocols

Assessment of Insulin Secretion from Perifused Pancreatic Islets

This protocol is adapted from standard islet perifusion techniques and is suitable for assessing the effect of this compound on glucose-stimulated insulin secretion.

a. Materials:

-

Isolated pancreatic islets (e.g., from rat or mouse)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) containing 0.1% BSA, supplemented with varying concentrations of glucose.

-

Dimethyl L-glutamate stock solution (e.g., 1 M in water, sterile filtered)

-

Perifusion system with chambers for islets

-

Fraction collector

-

Insulin ELISA kit

b. Procedure:

-

Pre-perifuse isolated islets in KRBB with a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes to allow them to equilibrate.

-

Maintain the perifusion with basal glucose KRBB and collect fractions every 1-5 minutes to establish a baseline insulin secretion rate.

-

Switch the perifusion medium to KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without dimethyl L-glutamate (e.g., 5 mM).

-

Continue to collect fractions for the duration of the stimulation period (e.g., 30-60 minutes).

-

Switch back to basal glucose KRBB to observe the return to baseline secretion.

-

Store collected fractions at -20°C until insulin measurement.

-

Quantify insulin concentration in each fraction using an insulin ELISA kit according to the manufacturer's instructions.

c. Data Analysis:

-

Plot insulin secretion rate (e.g., ng/islet/min) versus time.

-

Calculate the total insulin secreted during the basal and stimulatory periods.

-

Compare the insulin secretion profiles in the presence and absence of this compound.

Caption: Experimental workflow for assessing the effect of this compound on insulin secretion from perifused pancreatic islets.

Electrophysiological Recording of KATP Channels in Pancreatic β-Cells

This protocol describes the use of the patch-clamp technique to measure the effect of intracellularly generated glutamate (from this compound) on ATP-sensitive potassium (KATP) channel activity.

a. Materials:

-

Isolated pancreatic β-cells or a suitable β-cell line (e.g., INS-1E)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 3 glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 125 KCl, 1 MgCl2, 10 K-EGTA, 5 HEPES, 3 Mg-ATP, with or without dimethyl L-glutamate (e.g., 5 mM) (pH 7.2 with KOH)

b. Procedure:

-

Prepare isolated β-cells and plate them on coverslips.

-

Pull patch pipettes and fire-polish to a resistance of 2-5 MΩ.

-

Fill the pipette with the intracellular solution (with or without this compound).

-

Establish a giga-ohm seal on a single β-cell.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply voltage steps or ramps to elicit KATP channel currents.

-

Record and compare the current-voltage relationships and overall current magnitude in cells dialyzed with and without this compound.

c. Data Analysis:

-

Construct current-voltage (I-V) curves.

-

Measure the whole-cell conductance.

-

Compare the KATP channel activity between the control and this compound-treated cells. A suppression of outward current would be indicative of KATP channel inhibition.

Cytotoxicity

This compound has been reported to be cytotoxic to myeloid cells.[1] The mechanism of this cytotoxicity is suggested to be related to distinct metabolic pathways within these cells. Standard cytotoxicity assays can be employed to quantify this effect.

MTT Assay for Cytotoxicity in Myeloid Cells

a. Materials:

-

Myeloid cell line (e.g., HL-60)

-

Complete culture medium

-

Dimethyl L-glutamate

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

b. Procedure:

-

Seed myeloid cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with a range of concentrations of dimethyl L-glutamate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

c. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

Plot cell viability versus this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Conclusion

Dimethyl L-glutamate serves as a critical research tool, primarily for its ability to act as a cell-permeable precursor of L-glutamate. Its mechanism of action is most thoroughly characterized in pancreatic β-cells, where the resulting increase in intracellular glutamate potentiates glucose-stimulated insulin secretion by acting as a key signaling molecule that links glucose metabolism with the exocytotic machinery. While it also exhibits effects on the central nervous system, appearing to act as a glutamate receptor antagonist in some models, the specifics of this mechanism require further elucidation. The provided protocols offer a framework for the continued investigation of this compound's physiological and pharmacological effects. Further research is warranted to establish detailed quantitative data on its interactions with various cellular targets.

References

- 1. Imaging Exocytosis of Single Insulin Secretory Granules With TIRF Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. TIRF imaging of docking and fusion of single insulin granule motion in primary rat pancreatic β-cells: different behaviour of granule motion between normal and Goto–Kakizaki diabetic rat β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Group I mGluRs evoke K-ATP current by intracellular Ca2+ mobilization in rat subthalamus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological analysis of cardiac K<sub>ATP </sub>channel [biophysics-reports.org]

- 6. researchgate.net [researchgate.net]

- 7. Loss of an Electrostatic Contact Unique to AMPA Receptor Ligand-Binding Domain 2 Slows Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Total Internal Reflection Fluorescence Microscopy (TIRFM) to Visualise Insulin Action | Springer Nature Experiments [experiments.springernature.com]

- 9. Quantitative Analysis of Glutamate Receptors in Glial Cells from the Cortex of GFAP/EGFP Mice Following Ischemic Injury: Focus on NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Imaging exocytosis of single insulin secretory granules with TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dynamic perifusion to maintain and assess isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increase in cellular glutamate levels stimulates exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Journey of Dimethyl Glutamate: A Technical Guide to its Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl L-glutamate, a membrane-permeable analog of the critical amino acid L-glutamate, serves as a valuable tool for investigating cellular metabolism and signaling. Its ability to bypass specific amino acid transporters allows for the direct introduction of a glutamate (B1630785) backbone into the intracellular environment. This technical guide provides an in-depth exploration of the metabolic fate of dimethyl glutamate, detailing its enzymatic conversion, integration into central carbon and nitrogen metabolism, and its influence on key cellular processes. This document synthesizes current knowledge, presents quantitative data in a structured format, and provides detailed experimental protocols and visualizations to facilitate further research in this area.

Introduction

L-glutamate is a cornerstone of cellular metabolism, acting as a major excitatory neurotransmitter in the central nervous system, a key intermediate in the tricarboxylic acid (TCA) cycle, and a precursor for the synthesis of other amino acids and glutathione (B108866).[1] The transport of glutamate across the cell membrane is a tightly regulated process mediated by a family of excitatory amino acid transporters (EAATs).[2] To circumvent this transport-dependent uptake and directly study the intracellular effects of glutamate, researchers often utilize membrane-permeable analogs. Dimethyl L-glutamate (DMG) is one such analog, featuring ester modifications that facilitate its diffusion across the plasma membrane.

Once inside the cell, this compound is presumed to be rapidly hydrolyzed by intracellular esterases, releasing L-glutamate and two molecules of methanol (B129727). This intracellular generation of glutamate allows for the investigation of its downstream metabolic and signaling effects, independent of membrane transport kinetics. This guide will delineate the known and hypothesized pathways of this compound metabolism, providing a technical framework for its use in research and drug development.

Cellular Uptake and Hydrolysis

The primary advantage of using this compound is its ability to passively diffuse across the cell membrane, a characteristic attributed to the esterification of its carboxyl groups.

Proposed Mechanism of Cellular Entry and Conversion

The logical workflow for the cellular processing of this compound begins with its entry into the cell, followed by enzymatic cleavage to release glutamate.

Intracellular Esterases

The hydrolysis of the methyl esters of this compound is catalyzed by intracellular esterases, with carboxylesterases (CES) being the most likely candidates.[3][4] Human tissues contain several carboxylesterase isoforms, with CES1 and CES2 being the most prominent. These enzymes exhibit broad substrate specificity and are responsible for the hydrolysis of a wide range of ester-containing compounds.[3][4]

Integration into Central Metabolism

The intracellular release of L-glutamate from this compound allows it to readily enter several key metabolic pathways.

The Tricarboxylic Acid (TCA) Cycle

Glutamate is a key anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle.[5][6][7] This is a critical function for maintaining cellular energy production and providing precursors for biosynthesis. The entry of glutamate into the TCA cycle is primarily mediated by two enzymes: glutamate dehydrogenase (GDH) and aminotransferases.

One-Carbon Metabolism

While not a direct precursor, the metabolism of glutamate is interconnected with one-carbon metabolism through the folate and methionine cycles. The carbon skeleton of glutamate can contribute to the synthesis of serine, which is a major donor of one-carbon units.

Impact on Cellular Redox State

The metabolism of glutamate is intricately linked to the cellular redox state, primarily through the production of NADPH and its role in glutathione (GSH) synthesis.[8][9][10]

-

NADPH Production: The oxidative deamination of glutamate by glutamate dehydrogenase (GDH) can utilize NADP+ as a cofactor, generating NADPH. NADPH is a critical reducing equivalent for antioxidant defense and reductive biosynthesis.

-

Glutathione Synthesis: Glutamate is a direct precursor for the synthesis of glutathione (γ-glutamylcysteinglycine), the most abundant intracellular antioxidant.

Signaling Pathways Modulated by Glutamate Metabolism

Intracellular glutamate, generated from this compound, can influence various signaling pathways, often as a consequence of its metabolic activities.[1][11][12][13]

-

mTORC1 Signaling: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Glutamate metabolism, particularly its entry into the TCA cycle, can activate mTORC1 signaling.

-

Calcium Signaling: The metabolism of glutamate in mitochondria can influence mitochondrial membrane potential and calcium handling.[14]

-

Redox-Sensitive Signaling: Changes in the cellular redox state, influenced by glutamate metabolism, can modulate the activity of redox-sensitive signaling proteins, such as transcription factors and protein kinases.

Quantitative Data

Table 1: Kinetic Parameters of Glutamate Dehydrogenase (GDH)

| Substrate | Coenzyme | Km (mM) | Vmax (µmol/min/mg protein) | Source |

|---|---|---|---|---|

| Glutamate | NAD+ | 1.92 | Varies by tissue | [15] |

| Glutamate | NADP+ | 1.66 | Varies by tissue |[15] |

Table 2: Kinetic Parameters of Carboxylesterases (CES) with Model Substrates

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

|---|---|---|---|---|

| CES1 | D-luciferin methyl ester | 3.0 ± 0.3 | Varies by tissue | [3] |

| CES2 | Fluorescein diacetate | 24 ± 2.1 | Varies by tissue | [3] |

| CES2 | Procaine | - | Varies by tissue |[3] |

Note: The kinetic parameters for carboxylesterases are highly dependent on the specific substrate and the tissue source of the enzyme.

Experimental Protocols

Protocol for Measuring Intracellular Hydrolysis of this compound

This protocol outlines a method to determine the rate of intracellular conversion of this compound to glutamate.

Materials:

-

Cell culture reagents

-

Dimethyl L-glutamate

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

LC-MS/MS system

-

Internal standards (e.g., ¹³C₅,¹⁵N₂-L-glutamate, D₆-dimethyl glutamate)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.

-

Treatment: Replace the culture medium with a medium containing a known concentration of dimethyl L-glutamate (e.g., 1-10 mM).

-

Time Course: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), rapidly wash the cells twice with ice-cold PBS to remove extracellular this compound.

-

Metabolism Quenching: Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.

-

Metabolite Extraction: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of this compound and glutamate.[16][17] Use stable isotope-labeled internal standards for accurate quantification.

-

Data Analysis: Calculate the intracellular concentrations of this compound and glutamate at each time point. The rate of hydrolysis can be determined from the decrease in this compound and the corresponding increase in glutamate over time.

Isotope Tracing of this compound Metabolism

This protocol uses ¹³C-labeled this compound to trace the metabolic fate of its carbon skeleton.[18][15][19]

Materials:

-

[U-¹³C₅]-Dimethyl L-glutamate

-

Cell culture reagents

-

Metabolite extraction solutions

-

GC-MS or LC-MS/MS system

Procedure:

-

Labeling: Culture cells in a medium containing [U-¹³C₅]-dimethyl L-glutamate for a defined period.

-

Metabolite Extraction: Extract intracellular metabolites as described in Protocol 7.1.

-

Mass Spectrometry Analysis: Analyze the extracts using GC-MS or LC-MS/MS to determine the mass isotopologue distribution of TCA cycle intermediates and other related metabolites.

-

Metabolic Flux Analysis: Use the labeling patterns to calculate the relative contribution of this compound-derived carbons to various metabolic pathways.

Conclusion

Dimethyl L-glutamate is a powerful tool for probing the intricacies of intracellular glutamate metabolism and signaling. By understanding its uptake, enzymatic conversion, and subsequent metabolic fate, researchers can effectively utilize this compound to dissect the complex roles of glutamate in cellular physiology and pathophysiology. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future investigations into the metabolic impact of this important research compound. Further studies are warranted to precisely identify the specific intracellular esterases responsible for this compound hydrolysis and to quantify its metabolic fluxes in various cell types and disease models.

References

- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate pharmacology and metabolism in peripheral primary afferents: Physiological and pathophysiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate availability is important in intramuscular amino acid metabolism and TCA cycle intermediates but does not affect peak oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dysfunctional TCA-Cycle Metabolism in Glutamate Dehydrogenase Deficient Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A PET Glutamate Analog to Measure Cancer Cell Redox State and Oxidative Stress: Promise and Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate-induced metabolic changes influence the cytoplasmic redox state of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glutamate in cancers: from metabolism to signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial Depolarization in Glutamate-Stimulated Neurons: An Early Signal Specific to Excitotoxin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of the 13C-labeling pattern of glutamate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical properties of Dimethyl L-glutamate

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimethyl L-glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl L-glutamate, also known by its synonyms L-Glutamic acid dimethyl ester and H-Glu(OMe)-OMe, is a diester derivative of the non-essential amino acid L-glutamic acid.[1][2] It serves as a crucial intermediate and building block in various chemical and pharmaceutical applications, including peptide synthesis and biochemical research.[3] As a membrane-permeable analog of glutamate (B1630785), it is frequently used in studies related to diabetes, glucose transport, and insulin (B600854) secretion.[4][5] This guide provides a comprehensive overview of its synthesis, chemical properties, and relevant experimental protocols, tailored for professionals in research and drug development. The hydrochloride salt form is commonly used as it enhances stability and solubility, making it easier to handle in various chemical processes.[3][6]

Synthesis of Dimethyl L-glutamate Hydrochloride

The synthesis of Dimethyl L-glutamate hydrochloride is most commonly achieved through the esterification of L-glutamic acid. The two primary methods employed are the Fischer esterification using an acid catalyst and a more reactive approach utilizing thionyl chloride.

Method 1: Fischer Esterification

This classic method involves reacting L-glutamic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is reversible and driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[7][8][9][10]

Experimental Protocol: Fischer Esterification using Sulfuric Acid A general procedure for Fischer esterification is as follows:

-

To a solution of L-pyroglutamic acid (5.0 g) in ethanol (B145695) (150 ml), add 98% sulfuric acid (0.3 ml).[11]

-

Reflux the resulting mixture for a set period, monitoring the reaction's progress via thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

The crude product can then be purified, often by recrystallization from a suitable solvent system like hot ethanol and anhydrous methyl tert-butyl ether (MTBE).[11]

Method 2: Synthesis using Thionyl Chloride

A more direct and often higher-yielding method involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite and HCl, which then facilitates the esterification of both the alpha and gamma carboxylic acid groups of L-glutamic acid.[12][13] This method avoids the need to remove water to drive the equilibrium.[14]

Experimental Protocol: Thionyl Chloride Method

-

In a dry 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cool 300 g of anhydrous methanol to 0°C in an ice bath.[12]

-

Slowly add 30.0 g (0.25 mol) of thionyl chloride dropwise to the cooled methanol while stirring.[12] The addition should be controlled to maintain the temperature.

-

After the addition of thionyl chloride is complete, stir the mixture for an additional 30 minutes at 0°C.[12]

-

Add 14.7 g (0.10 mol) of L-glutamic acid to the reaction mixture.[12]

-

Remove the ice bath and heat the mixture to 60-63°C, maintaining this temperature with stirring for 7 hours.[1][12]

-

Cool the system to 20-25°C and purge with nitrogen gas for 30 minutes to remove residual hydrogen chloride and sulfur dioxide.[12]

-

Concentrate the reaction mixture by distillation under reduced pressure to remove excess methanol and thionyl chloride.[12]

-

To the resulting residue, add 100 g of methyl tert-butyl ether (MTBE) and stir to form a slurry (pulping).[12]

-

Collect the white solid product by filtration and dry it under vacuum. This process typically yields L-glutamic acid dimethyl ester hydrochloride with high purity (≥99.5%) and yield (≥98%).[12]

Caption: General workflow for the synthesis of Dimethyl L-glutamate HCl.

Chemical and Physical Properties

Dimethyl L-glutamate hydrochloride is typically a white to off-white crystalline solid.[3][15] Its hydrochloride form is preferred for its stability and ease of handling.[6]

Table 1: Physical and Chemical Properties of Dimethyl L-glutamate Hydrochloride

| Property | Value | Reference(s) |

| Synonyms | L-Glutamic Acid Dimethyl Ester HCl, H-Glu(OMe)-OMe·HCl | [16] |

| CAS Number | 23150-65-4 | [12][17] |

| Molecular Formula | C₇H₁₄ClNO₄ | [3][17] |

| Molecular Weight | 211.64 g/mol | [3][15][17] |

| Appearance | White to almost white crystalline powder | [3][15] |

| Melting Point | 89-90°C | [18] |

| Purity | >98.0% | [3][16] |

| Optical Activity | [α]20/D +24.0 to +28.0° (c=5, H₂O) | [16][18] |

| Storage | 2-8°C, Hygroscopic | [3][15][18] |

| Stability | Stable under recommended storage conditions. | [15][19] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [1][16] |

| Methanol | 50 mg/mL | [1][18] |

| Ethanol | 5 mg/mL | [5][19] |

| DMSO | 10 mg/mL | [5][19] |

| DMF | 15 mg/mL | [5][19] |

| PBS (pH 7.2) | ~10 mg/mL (Aqueous solutions not stable > 1 day) | [19] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Dimethyl L-glutamate.

Table 3: Spectroscopic Data for Dimethyl L-glutamate Hydrochloride

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, D₂O) δ 4.24 - 4.19 (m, 1H), 3.85 (s, 3H), 3.73 (s, 3H), 2.65 (td, J = 7.3, 2.2 Hz, 2H), 2.37 - 2.13 (m, 2H) | [12] |

| ¹³C NMR | (101 MHz, D₂O) δ 174.8, 170.2, 53.6, 52.4, 52.0, 29.2, 24.7 | [12][20][21] |

| IR Spectroscopy | Characteristic carbonyl stretches for the ester groups are expected around 1730-1750 cm⁻¹. The N-H bend of the amine hydrochloride would appear around 1500-1600 cm⁻¹. | [22][23][24] |

| Mass Spectrometry | The exact mass is 211.0611356 Da. Fragmentation patterns can be analyzed to confirm the structure. | [17][25][26][27] |

Applications in Research and Drug Development

Dimethyl L-glutamate's cell-permeant nature makes it a valuable tool for studying intracellular glutamate pathways.

-

Metabolic Research : It is used to investigate glucose-stimulated insulin secretion in pancreatic β-cells.[4][5] By entering the cell and being metabolized, it can influence cellular ATP levels and subsequently the activity of ATP-sensitive potassium (KATP) channels.[4]

-

Neuroscience : It can act as an antagonist in studies of glutamate-mediated neurosignaling.[5]

-

Peptide Synthesis : It serves as a protected form of glutamic acid, a fundamental building block in the synthesis of peptides for therapeutic and diagnostic purposes.[3]

-

Cytotoxicity Studies : The compound has been noted to be cytotoxic to certain myeloid cells, a property that is explored in relevant research contexts.[5]

Caption: Dimethyl L-glutamate enhances glucose-stimulated insulin secretion.

References

- 1. L-Glutamic acid dimethyl ester hydrochloride | 23150-65-4 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 12. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. rvrlabs.com [rvrlabs.com]

- 16. Dimethyl L-Glutamate Hydrochloride | 23150-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. Dimethyl L-glutamate hydrochloride | C7H14ClNO4 | CID 12917568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 23150-65-4 CAS MSDS (L-Glutamic acid dimethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. DL-Glutamic acid [webbook.nist.gov]

- 24. akjournals.com [akjournals.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. research.cbc.osu.edu [research.cbc.osu.edu]

- 27. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives [mdpi.com]

In Vitro Biological Activity of Dimethyl Glutamate: A Technical Guide

Introduction

Dimethyl glutamate (B1630785) (DMG), a membrane-permeable analog of the principal excitatory neurotransmitter L-glutamate, has garnered significant interest within the research and drug development communities. Its ability to traverse cellular membranes allows for the direct investigation of intracellular glutamate signaling and metabolism, providing a valuable tool to probe a variety of physiological and pathological processes. This technical guide offers an in-depth overview of the known in vitro biological activities of dimethyl glutamate, presenting key quantitative data, detailed experimental protocols for cited experiments, and visual representations of implicated signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this compound.

Insulinotropic Activity

Dimethyl L-glutamate has been identified as a modulator of insulin (B600854) secretion, primarily through its influence on ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

Summary of Biological Effects

In vitro studies have demonstrated that this compound enhances glucose-stimulated insulin secretion (GSIS). As a membrane-permeable glutamate precursor, it is intracellularly converted to L-glutamate by esterases, subsequently amplifying both the first and second phases of glucose-induced insulin granule exocytosis.[1][2] This insulinotropic action is attributed to the suppression of KATP channel activity, a key step in the insulin secretion pathway.[3] In the MIN 6 β-cell line, 5 mM dimethylglutamate was shown to augment insulin release induced by stimulatory concentrations of glucose.[3] Furthermore, in islets from Zucker fatty rats, where incretin-stimulated insulin secretion is impaired, dimethyl-glutamate was able to restore this amplification, suggesting its role in bypassing defects in endogenous glutamate production.[1]

Quantitative Data

| Compound | Cell Line | Concentration | Biological Effect | Reference |

| Dimethyl L-glutamate | MIN 6 | 5 mM | Augmentation of glucose-induced insulin release | [3] |

| Dimethyl L-glutamate | MIN 6 | 5 mM | Reversible suppression of KATP channel activity | [3] |

| Glutamic acid dimethyl ester | Rat Islets | 3.0-10.0 mM | Enhancement of insulin release evoked by glucose and other secretagogues |

Experimental Protocols

This protocol is adapted from studies on insulin secretion from pancreatic islets.

Cell Culture:

-

Pancreatic islets (e.g., from rat) or β-cell lines (e.g., MIN 6) are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2).

Assay Procedure:

-

Seed cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

-

Prior to the assay, wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.1% BSA.

-

Pre-incubate the cells in KRBB containing a basal glucose concentration (e.g., 3.3 mM) for 1-2 hours at 37°C.

-

Replace the pre-incubation buffer with fresh KRBB containing basal glucose, stimulatory glucose (e.g., 16.7 mM), and different concentrations of this compound. Include appropriate controls (basal glucose alone, stimulatory glucose alone).

-

Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Collect the supernatant for insulin measurement.

-

Lyse the cells to determine total insulin content.

-

Quantify insulin in the supernatant and cell lysates using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Normalize secreted insulin to the total insulin content.

This protocol provides a general framework for assessing KATP channel activity.

Cell Preparation:

-

Prepare single-cell suspensions of pancreatic β-cells (e.g., from dispersed islets or cultured MIN 6 cells).

Electrophysiological Recording:

-

Use the cell-attached or inside-out configuration of the patch-clamp technique.[3]

-

For cell-attached recordings, the pipette solution should be a potassium-based solution, and the bath solution should be a physiological saline solution.

-

Record single-channel currents at a fixed membrane potential.

-

Apply this compound (e.g., 5 mM) to the bath solution and record the changes in channel activity.

-

For inside-out patch recordings, after establishing a gigaseal, excise the membrane patch. The bath solution will contain varying concentrations of ATP and this compound to assess their direct effects on the intracellular face of the channel.[3]

-

Analyze the data to determine the channel open probability (NPo).

Signaling Pathway

// Nodes DMG [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate [label="Intracellular\nGlutamate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Metabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; KATP_Channel [label="KATP Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane_Depolarization [label="Membrane\nDepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Channel [label="Voltage-gated\nCa2+ Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin_Exocytosis [label="Insulin\nExocytosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DMG -> Glutamate [label="Esterases"]; Glutamate -> Metabolism; Metabolism -> ATP [label="Increases"]; ATP -> KATP_Channel [label="Inhibits", dir=T, arrowhead=tee]; KATP_Channel -> Membrane_Depolarization [label="Leads to"]; Membrane_Depolarization -> Ca_Channel [label="Activates"]; Ca_Channel -> Ca_Influx; Ca_Influx -> Insulin_Exocytosis [label="Triggers"]; } dot Caption: this compound's role in insulin secretion.

Bone Regeneration

This compound has shown promise in the field of tissue engineering, specifically in promoting bone regeneration.

Summary of Biological Effects

When incorporated into chitosan/microfibrillated cellulose-based scaffolds, this compound has been observed to significantly enhance the proliferation and attachment of MG-63 human osteoblast-like cells. Furthermore, it promotes extracellular calcium deposition, a critical indicator of bone matrix formation.

Quantitative Data

Specific EC50 values for this compound on MG-63 cell proliferation are not available in the reviewed literature. The studies focus on the qualitative and comparative effects of scaffolds containing this compound.

Experimental Protocols

This protocol is a standard method for assessing cell viability and proliferation.

Cell Culture:

-

Culture MG-63 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

Scaffold Preparation (if applicable):

-

Prepare scaffolds with and without this compound according to the desired formulation. Sterilize the scaffolds before cell seeding.

Assay Procedure:

-

Seed MG-63 cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well. If using scaffolds, place sterile scaffold discs in the wells before seeding.

-

Allow cells to attach overnight.

-

For direct treatment, replace the medium with fresh medium containing various concentrations of this compound. For scaffold studies, the compound is already incorporated.

-

Incubate for desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold_Prep [label="Prepare Scaffolds\n(with/without DMG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed MG-63 Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate (e.g., 7 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Assays [label="Perform Assays", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MTT [label="MTT Assay\n(Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALP [label="ALP Activity Assay\n(Differentiation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARS [label="Alizarin Red S Staining\n(Mineralization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Scaffold_Prep; Scaffold_Prep -> Cell_Seeding; Cell_Seeding -> Incubation; Incubation -> Assays; Assays -> MTT; Assays -> ALP; Assays -> ARS; MTT -> Data_Analysis; ALP -> Data_Analysis; ARS -> Data_Analysis; Data_Analysis -> End; } dot Caption: Workflow for assessing this compound's effect on bone regeneration.

Antibacterial Activity

Preliminary evidence suggests that derivatives of glutamic acid, including N,N-dimethylglutamic acid, may possess antibacterial properties.

Summary of Biological Effects

Structural analogs of glutamic acid have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. While specific studies on this compound are limited, related compounds like glutamic acid diethyl ester (GLADE) have demonstrated inhibitory and bactericidal effects.

Quantitative Data

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not available in the reviewed literature. However, data for the related compound GLADE is provided for context.

| Compound | Bacteria | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Glutamic acid diethyl ester (GLADE) | S. aureus (MSSA) | 12.75 | 51 | |

| Glutamic acid diethyl ester (GLADE) | S. aureus (MRSA) | 12.75 | 25.5 | |

| Glutamic acid diethyl ester (GLADE) | E. faecalis | 12.75 | 25.5 | |

| Glutamic acid diethyl ester (GLADE) | K. pneumoniae | 25.5 | 25.5 | |

| Glutamic acid diethyl ester (GLADE) | E. coli | 25.5 | 25.5 | |

| Glutamic acid diethyl ester (GLADE) | P. aeruginosa | 12.75 | 25.5 |

Experimental Protocols

This protocol is based on the broth microdilution method.

Materials:

-

Bacterial strains of interest.

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

This compound stock solution.

Assay Procedure:

-

Prepare a two-fold serial dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuronal Activity and Signaling

As a glutamate analog, this compound is anticipated to interact with glutamate receptors and influence neuronal signaling pathways.

Summary of Biological Effects

Glutamate exerts its effects through ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) receptors. Activation of these receptors is crucial for synaptic plasticity, learning, and memory. However, excessive activation can lead to excitotoxicity and neuronal cell death. While direct binding studies of this compound to these receptors are not extensively reported, its role as a glutamate precursor suggests it will indirectly activate these pathways. Glutamate signaling is known to activate downstream pathways such as PI3K/Akt, MAPK, and NF-κB.

Experimental Protocols

This protocol describes a general method to determine the binding affinity of a compound to a specific receptor.

Materials:

-

Cell membranes expressing the glutamate receptor of interest (e.g., from transfected cell lines or brain tissue).

-

A specific radioligand for the target receptor (e.g., [3H]CGP39653 for the NMDA receptor glutamate binding site).

-

This compound.

-

Filtration apparatus and glass fiber filters.

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway.

Cell Culture and Treatment:

-

Culture neuronal cells (e.g., SH-SY5Y or primary neurons) to an appropriate confluency.

-

Treat the cells with this compound for various time points and at different concentrations.

Assay Procedure:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Signaling Pathway

// Nodes DMG [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate [label="Intracellular\nGlutamate", fillcolor="#34A853", fontcolor="#FFFFFF"]; mGluR [label="Metabotropic\nGlutamate Receptor (mGluR)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses\n(e.g., Survival, Proliferation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DMG -> Glutamate; Glutamate -> mGluR [label="Activates"]; mGluR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> Akt [label="Recruits & Activates"]; Akt -> pAkt; pAkt -> Downstream; } dot Caption: this compound's potential activation of the PI3K/Akt pathway.

Conclusion

This compound presents as a multifaceted compound with a range of biological activities demonstrated in vitro. Its roles in modulating insulin secretion, promoting bone cell proliferation, and potentially exhibiting antibacterial effects warrant further investigation. As a tool to study intracellular glutamate signaling, it offers significant value in neuroscience research. This guide provides a foundational understanding of its activities and the experimental approaches to further elucidate its mechanisms of action and therapeutic potential. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of future studies on this promising molecule.

References

- 1. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate as intracellular and extracellular signals in pancreatic islet functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulinotropic action of glutamate is dependent on the inhibition of ATP-sensitive potassium channel activities in MIN 6 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl Glutamate: A Membrane-Permeable Tool for Probing Glutamatergic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl L-glutamate (DMG), a synthetic, membrane-permeable analog of the principal excitatory neurotransmitter L-glutamate, serves as a valuable pharmacological tool in neuroscience and metabolic research. Its esterified carboxyl groups facilitate its passage across cell membranes, whereupon intracellular esterases hydrolyze it to L-glutamate, effectively increasing the intracellular concentration of this key amino acid. This property allows researchers to bypass the constraints of extracellular glutamate (B1630785) transport and directly investigate the intracellular effects of glutamate. This technical guide provides a comprehensive overview of dimethyl glutamate, including its synthesis, mechanism of action, and applications in studying glutamate-mediated signaling pathways. It offers detailed experimental protocols for its use in various research contexts and presents available quantitative data to facilitate experimental design and interpretation.

Introduction

L-glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic transmission, plasticity, learning, and memory.[1][2] Its extracellular concentration is tightly regulated by a family of excitatory amino acid transporters (EAATs).[3] The inability of charged L-glutamate to freely cross the blood-brain barrier and cell membranes limits its direct experimental application for studying intracellular glutamate-dependent processes.[4]

Dimethyl L-glutamate, also referred to as glutamic acid dimethyl ester (GME), overcomes this limitation.[5][6] As a cell-permeant derivative, it provides a means to elevate intracellular L-glutamate levels and investigate its role in cellular metabolism and signaling cascades.[7] While extensively utilized in studies of insulin (B600854) secretion, its application in neuroscience offers a unique approach to understanding the downstream consequences of increased intracellular glutamate, including its potential impact on neurotransmitter release, receptor modulation, and excitotoxicity.[6] This guide will delve into the technical aspects of using this compound as a research tool, with a focus on its application in the study of neuronal systems.

Physicochemical Properties and Synthesis

Dimethyl L-glutamate is typically available as a hydrochloride salt (C₇H₁₄ClNO₄), a white crystalline solid soluble in aqueous solutions.[6][8]

Synthesis:

A common method for the synthesis of L-glutamic acid dimethyl ester hydrochloride involves the reaction of L-glutamic acid with thionyl chloride in methanol (B129727).[8]

-

Reaction: L-glutamic acid is suspended in methanol, and thionyl chloride is added dropwise, typically at a reduced temperature (e.g., 0 °C).

-

Reflux: The reaction mixture is then heated to reflux (around 60-65 °C) for several hours to drive the esterification of both carboxylic acid groups.

-

Workup: After the reaction is complete, the excess methanol and thionyl chloride are removed by distillation. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methyl tert-butyl ether, to yield L-glutamic acid dimethyl ester hydrochloride as a white solid.[8] The purity of the final product is typically assessed by high-performance liquid chromatography (HPLC).[8]

Mechanism of Action

The utility of this compound lies in its ability to cross cell membranes due to the neutral charge of its esterified carboxyl groups. Once inside the cell, it is hydrolyzed by intracellular esterases to yield L-glutamate and two molecules of methanol. This enzymatic conversion effectively increases the intracellular concentration of L-glutamate.

References

- 1. axolbio.com [axolbio.com]

- 2. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-response curve of glutamate applied by superfusion to crayfish muscle synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interdomain Interactions in AMPA and Kainate Receptors Regulate Affinity for Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intracellular Machinery: Dimethyl Glutamate's Attenuation of KATP Channel Activity

A Technical Guide for Researchers in Cellular Electrophysiology and Drug Development

December 19, 2025

Abstract

This technical guide provides an in-depth exploration of the effects of dimethyl L-glutamate, a cell-permeant analog of glutamate (B1630785), on ATP-sensitive potassium (KATP) channel activities. Contrary to a direct channel-blocking mechanism, the evidence points towards an indirect inhibitory action mediated by intracellular metabolic processes. This document synthesizes findings from key research, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed signaling pathways. The primary focus is on the insulinotropic action of dimethyl glutamate in pancreatic β-cells, where the suppression of KATP channels is a critical step in glucose-stimulated insulin (B600854) secretion. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this glutamate analog modulates ion channel function.

Introduction

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability. These channels are found in various tissues, including pancreatic β-cells, neurons, and cardiac and skeletal muscle. In pancreatic β-cells, the closure of KATP channels in response to a rise in the intracellular ATP/ADP ratio is a pivotal event that leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

Glutamate, the principal excitatory neurotransmitter in the central nervous system, also plays a significant role in cellular metabolism. Dimethyl L-glutamate, a membrane-permeable ester of glutamate, serves as a valuable tool to investigate the intracellular effects of glutamate. Research has demonstrated that dimethyl L-glutamate can potentiate glucose-stimulated insulin release, an effect that is intrinsically linked to its ability to suppress KATP channel activity[1][2]. This guide will dissect the experimental evidence that elucidates the mechanism of this inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on KATP channel activity and related physiological responses in pancreatic β-cells.

| Parameter | Test Substance & Concentration | Cell Type | Observed Effect | Significance | Reference |

| KATP Channel Activity | Dimethylglutamate (5mM) | MIN6 β-cells | Reversible and significant suppression of channel activity in cell-attached patches. | p<0.01 | [3] |

| KATP Channel Activity | Glutamate | MIN6 β-cells | No significant effect when applied to inside-out patches. | - | [3] |

| KATP Channel Activity | ATP | MIN6 β-cells | Prompt and reversible suppression in inside-out patches. | p<0.01 | [3] |

| Insulin Release | Dimethylglutamate (5mM) | MIN6 β-cells | Augmentation of insulin release induced by stimulatory glucose concentrations. | p<0.05-0.01 | [3] |

| Insulin Release | Glutamic acid dimethyl ester (GME) (3.0-10.0 mM) | Rat Islets | Enhanced insulin release evoked by D-glucose, L-leucine, or BCH. | - | [1] |

| 86Rb Outflow (K+ efflux) | Glutamic acid dimethyl ester (GME) | Rat Islets (exposed to L-leucine) | Early fall and later increase in 86Rb outflow. | - | [1] |

| 45Ca Inflow (Ca2+ influx) | Glutamic acid dimethyl ester (GME) | Rat Islets (exposed to L-leucine) | Augmentation of 45Ca outflow. | - | [1] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies cited.

Cell Culture

-

Cell Line: MIN6 cells, a mouse pancreatic β-cell line, were used between passages 18 and 28.

-

Culture Medium: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 15% fetal bovine serum, 100 IU/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 95% air and 5% CO2.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique was utilized to directly monitor the activity of KATP channels in MIN6 β-cells[3].

-

Cell-Attached Configuration: This configuration was used to assess the effect of extracellularly applied dimethylglutamate on KATP channel activity in an intact cell.

-

Pipette Solution (in mM): 140 KCl, 1.2 MgCl2, 10 HEPES (pH 7.4 with KOH).

-

Bath Solution (in mM): 137 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with NaOH).

-

Procedure: After forming a high-resistance seal between the patch pipette and the cell membrane, the membrane potential was held at -70 mV. Channel activity was recorded before, during, and after the application of 5 mM dimethylglutamate to the bath solution.

-

-

Inside-Out Configuration: This configuration was employed to investigate whether glutamate or ATP directly interacts with the intracellular face of the KATP channel.

-

Pipette Solution: Same as the cell-attached configuration.

-

Bath Solution (in mM): 140 KCl, 1.2 MgCl2, 1 EGTA, 10 HEPES (pH 7.2 with KOH).

-

Procedure: Following the formation of a cell-attached patch, the pipette was withdrawn to excise a patch of membrane, exposing the intracellular side to the bath solution. Glutamate or ATP was then added to the bath to observe any direct effects on channel activity.

-

Insulin Release Assay

-

Cell Preparation: MIN6 cells were seeded in 24-well plates and cultured for 3 days.

-

Pre-incubation: Cells were pre-incubated for 30 minutes in a modified Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.

-

Stimulation: The pre-incubation solution was replaced with KRBB containing various concentrations of glucose with or without 5 mM dimethylglutamate.

-

Incubation: Cells were incubated for 1 hour at 37°C.

-

Measurement: The supernatant was collected, and the insulin concentration was determined using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Mechanisms of Action

The experimental evidence strongly suggests that this compound does not directly block KATP channels. Instead, its inhibitory effect is mediated by its intracellular metabolism, which leads to an increase in the ATP/ADP ratio, the primary physiological inhibitor of these channels.

Figure 1. Proposed signaling pathway for dimethyl L-glutamate-mediated inhibition of KATP channels.

The process begins with the transport of dimethyl L-glutamate across the cell membrane, likely via amino acid transporters. Once inside the cell, intracellular esterases hydrolyze the dimethyl ester to yield L-glutamate. This L-glutamate then enters cellular metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the generation of ATP. The subsequent increase in the ATP/ADP ratio is the direct trigger for the closure of KATP channels. This mechanism is consistent with the observation that glutamate and its permeable analog augment glucose-stimulated insulin secretion, as both substrates fuel mitochondrial ATP production[1][3].

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for investigating the effects of this compound on KATP channel activity using the patch-clamp technique.

Figure 2. Experimental workflow for patch-clamp analysis of this compound's effect on KATP channels.

Conclusion and Future Directions

The available evidence robustly indicates that dimethyl L-glutamate suppresses KATP channel activity through an indirect mechanism reliant on its intracellular conversion to L-glutamate and subsequent metabolism, leading to an elevated ATP/ADP ratio. This mode of action underscores the importance of cellular metabolic state in regulating ion channel function and, consequently, physiological processes such as insulin secretion.

For researchers and drug development professionals, these findings highlight several key points:

-

Therapeutic Potential: Compounds that can be metabolized to influence the intracellular ATP/ADP ratio represent a potential strategy for modulating KATP channel activity and treating related disorders, such as type 2 diabetes.

-

Methodological Considerations: When studying the effects of metabolic substrates on ion channels, it is crucial to employ experimental configurations (e.g., cell-attached vs. inside-out patch-clamp) that can distinguish between direct and indirect mechanisms of action.

-

Future Research: Further investigation is warranted to fully elucidate the specific metabolic pathways involved in the conversion of this compound and to explore the effects of this compound on KATP channels in other cell types, such as neurons and cardiomyocytes. Understanding the tissue-specific metabolism and resulting ion channel modulation will be critical for the development of targeted therapeutic interventions.

This technical guide provides a foundational understanding of the interaction between this compound and KATP channels. The presented data, protocols, and pathway diagrams offer a valuable resource for scientists working to unravel the complexities of cellular metabolism and ion channel physiology.

References

- 1. Insulinotropic action of glutamic acid dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Insulinotropic action of glutamate is dependent on the inhibition of ATP-sensitive potassium channel activities in MIN 6 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dimethyl Glutamate in Insulin Release: An Early Research Perspective

A Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the foundational studies investigating the effects of dimethyl glutamate (B1630785) (DMG), a membrane-permeable glutamate precursor, on insulin (B600854) secretion from pancreatic beta-cells. The document summarizes key quantitative data, outlines detailed experimental protocols from seminal papers, and provides visual representations of the proposed signaling pathways. This information serves as a critical resource for understanding the intracellular role of glutamate in insulin release, a pathway of significant interest in the development of novel therapeutics for metabolic disorders.

Quantitative Data Summary

Early investigations into the effects of dimethyl glutamate on insulin secretion revealed its potentiation of glucose-induced insulin secretion (GIIS) and its ability to mimic the effects of incretins. The following tables summarize the key quantitative findings from these pioneering studies.

| Experimental Model | Condition | This compound (DMG) Concentration | Observed Effect on Insulin Release | Reference |

| Isolated Rat Islets | 6.0-8.3 mM D-Glucose | 3.0-10.0 mM | Enhanced insulin release, shifting the dose-response curve to the left. | [1] |

| Isolated Rat Islets | 1.0-10.0 mM L-Leucine | 3.0-10.0 mM | Enhanced insulin release. | [1] |

| Isolated Rat Islets | 5.0-10.0 mM 2-amino-bicyclo(2,2,1)heptane-2-carboxylic acid | 3.0-10.0 mM | Enhanced insulin release. | [1] |

| Isolated Rat Islets | Absence of D-Glucose, with Glibenclamide | Not specified | Unmasked the insulinotropic potential of glibenclamide. | [1] |

| Zucker Fatty Rat Islets | Not specified | Not specified | Amplified insulin secretion, mimicking the effect of incretins. | [2] |

| Fed Anaesthetized Rats | Primed constant infusion | 1.0 µmol then 0.5 µmol/min, per g body wt. | Provoked a rapid and sustained increase in plasma insulin and augmented GLP-1-induced insulin release. | [3] |

| Clonal β-cells MIN6-K8 | High Glucose | Not specified | Increased intracellular Ca2+ ([Ca2+]i) and induced insulin secretion. | [4][5] |

| Metabolic Effects of this compound (GME) | Experimental Model | Observation | Reference |

| Conversion to L-glutamate | Isolated Rat Islets | Efficiently converted to L-glutamate and its further metabolites. | [1] |

| Oxygen Uptake | Isolated Rat Islets | Overall gain in O2 uptake, balanced by a sparing action on endogenous fatty acid and exogenous D-glucose catabolism. | [1] |

| Ion Flux (in the presence of L-leucine) | Prelabeled Isolated Rat Islets | Coincided with an early fall and later increase in 86Rb outflow and augmentation of 45Ca outflow. | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that form the basis of our understanding of this compound's effect on insulin secretion.

Islet of Langerhans Isolation and Culture

Pancreatic islets were isolated from rats (e.g., Wistar) by collagenase digestion of the pancreas. Following isolation, islets were cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C. For experiments, islets were typically pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration before being exposed to various test conditions.

Insulin Secretion Assays

-

Static Incubation: Groups of islets were incubated in multi-well plates with KRBB containing various concentrations of glucose, this compound, and other secretagogues or inhibitors for a defined period (e.g., 60-90 minutes). At the end of the incubation, the supernatant was collected for insulin measurement, and the islets were often lysed to determine their insulin content. Insulin concentrations were measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Perifusion System: To study the dynamics of insulin release, islets were placed in a perifusion chamber and continuously supplied with KRBB at a constant flow rate. The composition of the perifusion medium could be changed at specific time points to introduce different stimuli. Fractions of the perifusate were collected at regular intervals, and their insulin content was determined.

Measurement of Intracellular Calcium ([Ca2+]i)

Pancreatic β-cells or dispersed islet cells were loaded with a fluorescent Ca2+ indicator, such as Fura-2 AM. The cells were then placed on a microscope stage equipped for fluorescence imaging. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) was used to calculate the intracellular free Ca2+ concentration. Changes in [Ca2+]i were monitored in real-time following the addition of this compound and other stimuli.

Metabolic Studies

-

Radioactive Tracer Analysis: To trace the metabolic fate of this compound, islets were incubated with radiolabeled dimethyl L-[1-14C]glutamic acid or L-[U-14C]glutamic acid. The production of 14CO2 and the incorporation of radioactivity into amino acids were measured to assess its conversion to glutamate and subsequent metabolism.[1]

-

Oxygen Consumption: The rate of oxygen consumption by islets was measured using a Clark-type electrode in a sealed chamber. This allowed for the assessment of the overall metabolic activity and the impact of this compound on cellular respiration.[1]

-

Ion Flux Studies: To investigate the effects on ion channels, islets were prelabeled with radioactive ions such as 86Rb+ (as a tracer for K+) and 45Ca2+. The efflux of these ions from the islets was measured over time in response to stimulation with this compound and other agents to infer changes in membrane potential and calcium influx.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in early studies on this compound and insulin release.